molecular formula C18H20N6O2S B2509322 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone CAS No. 896678-14-1

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone

Cat. No. B2509322
CAS RN: 896678-14-1
M. Wt: 384.46
InChI Key: ZIOUZOSEASDSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic compound with a complex structure. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also has a morpholinoethanone group and a methylbenzyl group attached to it .


Molecular Structure Analysis

The molecular formula of the compound is C18H17N7O2S, with an average mass of 395.438 Da and a monoisotopic mass of 395.116455 Da . The compound contains several functional groups, including a triazolopyrimidine ring, a morpholinoethanone group, and a methylbenzyl group .

Scientific Research Applications

Synthesis and Structure

This compound belongs to the class of [1,2,3]-triazolo[4,5-d]pyrimidines. It is synthesized through a specific process and has the following structure:

Structure:R−S−Morpholine\text{Structure:} \quad \text{R}-\text{S}-\text{Morpholine} Structure:R−S−Morpholine

where:

Antitumor Activities

Research has explored the antitumor potential of [1,2,3]-triazolo[4,5-d]pyrimidine derivatives. Specifically, this compound has been evaluated against various human cancer cell lines. Notably, it exhibits antitumor activity against the following cell lines:

Further investigations have shown that this compound can inhibit colony formation in PC3 cells, increase cellular ROS (reactive oxygen species) content, suppress EGFR (epidermal growth factor receptor) expression, and induce apoptosis .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of similar compounds , this compound could potentially be explored for its therapeutic effects.

properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-13-2-4-14(5-3-13)10-24-17-16(21-22-24)18(20-12-19-17)27-11-15(25)23-6-8-26-9-7-23/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOUZOSEASDSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.